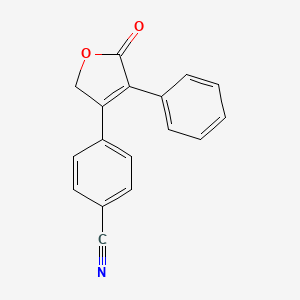
Benzonitrile, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- is an organic compound with the molecular formula C17H11NO2. It is a derivative of benzonitrile, featuring a furan ring substituted with a phenyl group and a nitrile group.
Preparation Methods
The synthesis of Benzonitrile, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from benzonitrile and involving the formation of the furan ring. Common reagents used in the synthesis include phenylacetic acid, acetic anhydride, and sodium acetate.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Benzonitrile, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate are commonly used. Reaction conditions vary depending on the desired product.
Major Products: Products include amines, substituted furans, and various oxidized derivatives.
Scientific Research Applications
Benzonitrile, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing biological pathways and chemical reactions .
Comparison with Similar Compounds
Benzonitrile, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- can be compared with similar compounds such as:
Benzonitrile derivatives: Compounds with different substituents on the benzonitrile core.
Furan derivatives: Compounds with various functional groups attached to the furan ring.
Unique Features: The combination of the furan ring, phenyl group, and nitrile group gives this compound unique chemical properties and reactivity.
Similar compounds include:
- Benzonitrile, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)-
- 2-isopropoxy-5-(3-(1-oxo-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
- 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzonitrile
Properties
CAS No. |
116156-22-0 |
|---|---|
Molecular Formula |
C17H11NO2 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
4-(5-oxo-4-phenyl-2H-furan-3-yl)benzonitrile |
InChI |
InChI=1S/C17H11NO2/c18-10-12-6-8-13(9-7-12)15-11-20-17(19)16(15)14-4-2-1-3-5-14/h1-9H,11H2 |
InChI Key |
XMVKHOBESLJQLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















